

An In-depth Technical Guide to the Physicochemical Properties of 4-Hexadecylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Hexadecylaniline*

Cat. No.: *B1198542*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexadecylaniline, with the CAS number 79098-13-8, is an organic compound characterized by a long hexadecyl alkyl chain attached to an aniline ring.^[1] Its chemical formula is C₂₂H₃₉N. ^{[1][2]} This amphiphilic structure, consisting of a hydrophilic aniline head and a long, hydrophobic alkyl tail, makes it a molecule of interest for various applications, including as a surfactant, a chemical reagent in organic synthesis, and in the fabrication of nanomaterials.^[1] ^[3] It is described as a colorless to slightly yellow liquid or a white solid.^{[1][2]} This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual representations of key processes.

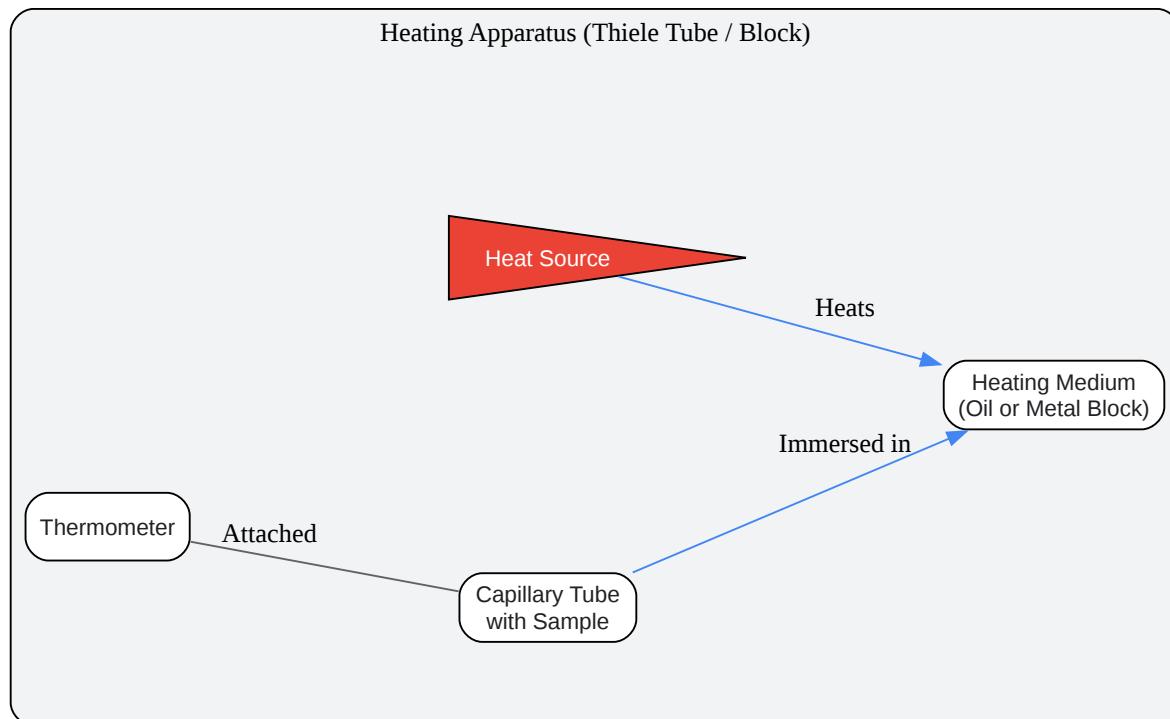
Physicochemical Data of 4-Hexadecylaniline

The following table summarizes the key quantitative physicochemical properties of **4-Hexadecylaniline**.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₃₉ N	[1][2][4]
Molecular Weight	317.55 g/mol	[2]
Melting Point	53-56 °C	[1][2]
Boiling Point	254-255 °C at 15 mmHg (torr)	[1][2]
Appearance	Colorless to slightly yellow liquid; White solid	[1][2]
Solubility	Good solubility in common organic solvents; Insoluble in water	[1][5][6]
logP (Predicted)	7.87 - 9.3	[2][4]
Density	0.892 g/cm ³	[2]
Flash Point	>110 °C (>230 °F)	[2]
Refractive Index	1.501	[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard laboratory procedures for organic compounds.


Melting Point Determination

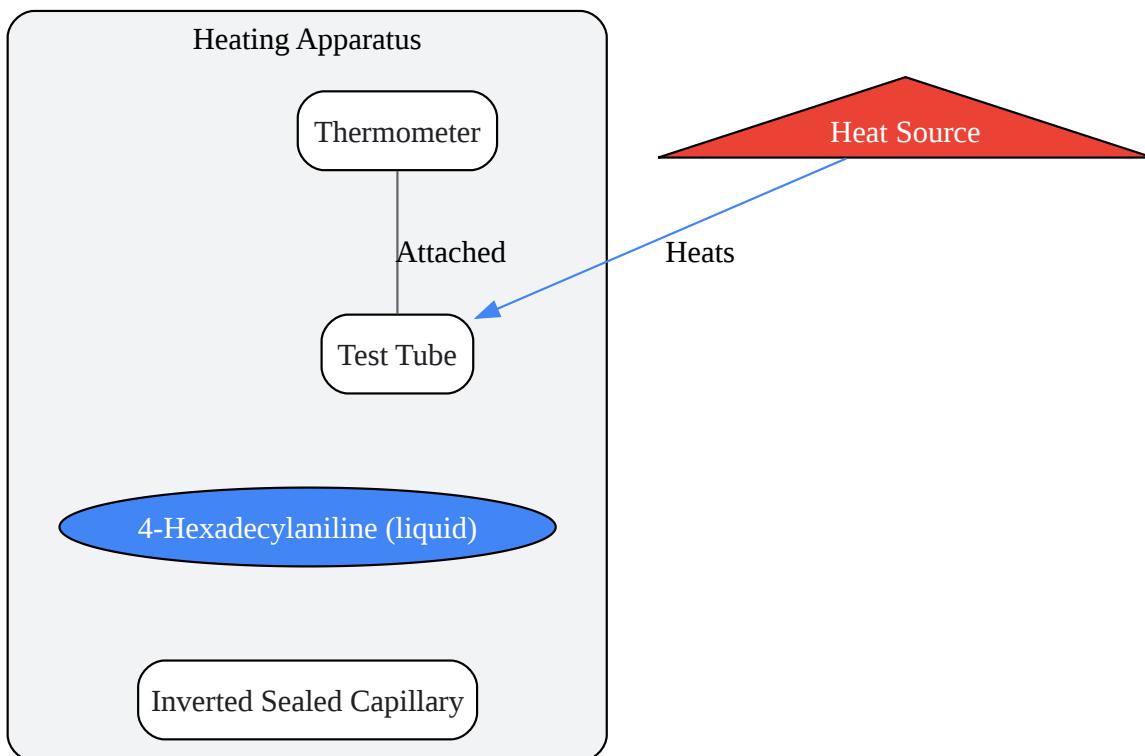
The melting point of an organic solid is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Tube Method (using Thiele Tube or Mel-Temp Apparatus)

- Sample Preparation: A small amount of finely powdered **4-Hexadecylaniline** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]
- Apparatus Setup:

- Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[\[7\]](#) The assembly is then immersed in a high-boiling point liquid (e.g., paraffin or silicone oil) within the Thiele tube.[\[7\]](#)
- Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a thermometer.[\[10\]](#)
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[\[7\]](#) For a Thiele tube, the side arm is heated to ensure uniform temperature distribution via convection.[\[7\]](#)
- Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a liquid (T2) are recorded.[\[10\]](#)
- Result: The melting point is reported as the range T1-T2.

[Click to download full resolution via product page](#)


Caption: Experimental setup for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12]

Methodology: Capillary Inversion Method

- Sample Preparation: A small amount of liquid **4-Hexadecylaniline** is placed in a small test tube or fusion tube.[11][13]
- Capillary Placement: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[13][14]
- Apparatus Setup: The test tube containing the sample and inverted capillary is attached to a thermometer. This assembly is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[13][14]
- Heating and Observation: The apparatus is heated gently.[13] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary's open end.[13]
- Temperature Reading: The heat source is then removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[12]

[Click to download full resolution via product page](#)

Caption: Experimental setup for boiling point determination.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.^{[15][16]} Given its long alkyl chain, **4-Hexadecylaniline** is expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents.^{[1][6]} Its aniline group provides a basic character.

Methodology: Qualitative Solubility Testing

- Water Solubility: Add approximately 25 mg of **4-Hexadecylaniline** to 0.75 mL of water in a test tube. Shake vigorously.^[15] Observe if the compound dissolves. **4-Hexadecylaniline** is insoluble in water.^[5]

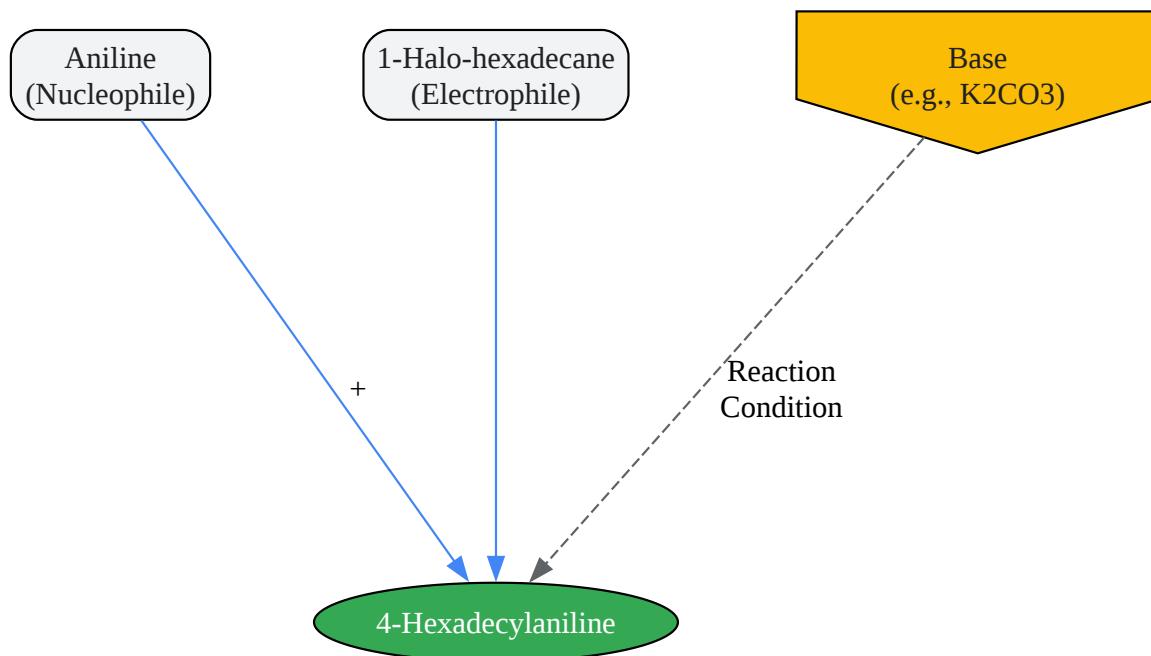
- Organic Solvent Solubility: Repeat the process with various organic solvents (e.g., hexane, toluene, diethyl ether).[17] **4-Hexadecylaniline** shows good solubility in common organic solvents.[1]
- Acid/Base Solubility:
 - 5% HCl: To a test tube containing 25 mg of the compound, add 0.75 mL of 5% aqueous HCl in portions, shaking after each addition.[15][18] As an amine, **4-Hexadecylaniline** should dissolve in dilute acid due to the formation of a water-soluble ammonium salt.
 - 5% NaOH: To a separate test tube, perform the same procedure using 5% aqueous NaOH.[15][18] The compound is not expected to dissolve as it lacks an acidic proton.

[Click to download full resolution via product page](#)

Caption: Logical workflow for solubility determination.

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water.[19] LogP is the logarithm of this ratio and is a key indicator of lipophilicity.[19]


Methodology: Shake-Flask Method

- Preparation: A solution of **4-Hexadecylaniline** is prepared in either n-octanol or water. The two immiscible solvents are pre-saturated with each other.
- Partitioning: The solution is added to a flask containing the other solvent. The flask is then shaken vigorously until equilibrium is reached, allowing the compound to partition between the n-octanol and water layers.[20]
- Phase Separation: The mixture is allowed to stand until the two phases clearly separate.
- Quantification: The concentration of **4-Hexadecylaniline** in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[20]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[19] LogP is then calculated as the base-10 logarithm of P.[19]

Synthesis Pathway

4-Hexadecylaniline can be synthesized via the N-alkylation of aniline.[1] This reaction involves the nucleophilic substitution of a haloalkane by aniline.

Reaction: Aniline reacts with a 1-halo-hexadecane (e.g., 1-bromohexadecane) under basic conditions to yield **4-Hexadecylaniline**.[1] The base is necessary to neutralize the hydrohalic acid byproduct.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Page loading... wap.guidechem.com
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 4-hexadecylaniline (C₂₂H₃₉N) pubchemlite.lcsb.uni.lu
- 5. 4-HEXYLANILINE | 33228-45-4 chemicalbook.com

- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www1.udel.edu [www1.udel.edu]
- 17. chem.ws [chem.ws]
- 18. scribd.com [scribd.com]
- 19. acdlabs.com [acdlabs.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Hexadecylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198542#physicochemical-properties-of-4-hexadecylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com